Cas no 2682112-92-9 (Sodium 6-chloropyridine-2-sulfinate)

Sodium 6-chloropyridine-2-sulfinate 化学的及び物理的性質
名前と識別子
-
- Sodium 6-chloropyridine-2-sulfinate
- E74342
- sodium;6-chloropyridine-2-sulfinate
- 2682112-92-9
-
- インチ: 1S/C5H4ClNO2S.Na.H/c6-4-2-1-3-5(7-4)10(8)9;;/h1-3H,(H,8,9);;
- InChIKey: HKTNWEIVUGQUOC-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CC(Cl)=N1)(O)=O.[NaH]
計算された属性
- せいみつぶんしりょう: 198.9470715g/mol
- どういたいしつりょう: 198.9470715g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 148
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.2Ų
Sodium 6-chloropyridine-2-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1242367-250mg |
Sodium 6-chloropyridine-2-sulfinate |
2682112-92-9 | 95% | 250mg |
$180 | 2024-06-05 | |
eNovation Chemicals LLC | Y1242367-1g |
Sodium 6-chloropyridine-2-sulfinate |
2682112-92-9 | 95% | 1g |
$330 | 2024-06-05 | |
eNovation Chemicals LLC | Y1242367-100mg |
Sodium 6-chloropyridine-2-sulfinate |
2682112-92-9 | 95% | 100mg |
$135 | 2024-06-05 | |
Aaron | AR01XCI5-100mg |
Sodium 6-chloropyridine-2-sulfinate |
2682112-92-9 | 95% | 100mg |
$97.00 | 2025-02-12 | |
Aaron | AR01XCI5-1g |
Sodium 6-chloropyridine-2-sulfinate |
2682112-92-9 | 95% | 1g |
$363.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1242367-250mg |
Sodium 6-chloropyridine-2-sulfinate |
2682112-92-9 | 95% | 250mg |
$190 | 2025-02-24 | |
eNovation Chemicals LLC | Y1242367-1g |
Sodium 6-chloropyridine-2-sulfinate |
2682112-92-9 | 95% | 1g |
$360 | 2025-02-24 | |
eNovation Chemicals LLC | Y1242367-100mg |
Sodium 6-chloropyridine-2-sulfinate |
2682112-92-9 | 95% | 100mg |
$145 | 2025-02-28 | |
1PlusChem | 1P01XC9T-100mg |
Sodium 6-chloropyridine-2-sulfinate |
2682112-92-9 | 95% | 100mg |
$73.00 | 2024-05-08 | |
1PlusChem | 1P01XC9T-250mg |
Sodium 6-chloropyridine-2-sulfinate |
2682112-92-9 | 95% | 250mg |
$111.00 | 2024-05-08 |
Sodium 6-chloropyridine-2-sulfinate 関連文献
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
10. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
Sodium 6-chloropyridine-2-sulfinateに関する追加情報
Introduction to Sodium 6-chloropyridine-2-sulfinate (CAS No. 2682112-92-9)
Sodium 6-chloropyridine-2-sulfinate (CAS No. 2682112-92-9) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, has been increasingly utilized in various applications due to its distinct chemical properties. The presence of both chloro and sulfinate functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.
The compound's molecular formula, C₆H₄ClNO₃S, reflects its composition and the potential reactivity it exhibits. The sulfinate group (-SO₂NH) is particularly noteworthy as it can participate in a wide range of chemical reactions, including nucleophilic substitution and oxidation processes. These attributes make Sodium 6-chloropyridine-2-sulfinate a valuable building block for synthesizing more complex molecules.
In recent years, the demand for high-purity intermediates in drug development has surged, driving the interest in compounds like Sodium 6-chloropyridine-2-sulfinate. Its role in the synthesis of active pharmaceutical ingredients (APIs) has been highlighted in several cutting-edge research studies. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing heterocyclic frameworks that are prevalent in many therapeutic agents.
The sulfinate functionality of Sodium 6-chloropyridine-2-sulfinate allows for further derivatization, enabling chemists to tailor the compound for specific applications. This flexibility is particularly advantageous in medicinal chemistry, where precise molecular modifications can significantly impact the efficacy and selectivity of drug candidates. Researchers have leveraged this property to develop novel analogs with enhanced pharmacological properties.
Moreover, the chloro substituent on the pyridine ring adds another layer of reactivity, making Sodium 6-chloropyridine-2-sulfinate a candidate for cross-coupling reactions such as Suzuki or Heck couplings. These reactions are fundamental in constructing biaryl structures, which are common motifs in many drugs and natural products. The ability to incorporate such structural elements efficiently is crucial for accelerating the drug discovery process.
The synthesis of Sodium 6-chloropyridine-2-sulfinate typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. These methods often incorporate green chemistry principles to minimize waste and improve sustainability.
In addition to its pharmaceutical applications, Sodium 6-chloropyridine-2-sulfinate has shown promise in material science research. Its unique electronic properties make it a candidate for use in organic electronics and catalysts. For example, researchers have explored its potential as a ligand in transition metal catalysis, where it can facilitate various organic transformations with high efficiency.
The compound's stability under different conditions has also been a subject of investigation. Studies have focused on understanding how Sodium 6-chloropyridine-2-sulfinate behaves under varying temperatures and pH levels, which is essential for its practical application in industrial processes. These studies not only contribute to its safe handling but also open up new possibilities for its use in diverse environments.
Economic considerations play a significant role in the adoption of Sodium 6-chloropyridine-2-sulfinate as an intermediate. The cost-effectiveness of its synthesis and scalability are critical factors that influence its industrial viability. Recent advancements in synthetic chemistry have aimed at reducing production costs while maintaining high quality standards, making it more accessible for widespread use.
The regulatory landscape also impacts the use of Sodium 6-chloropyridine-2-sulfinate. Compliance with international standards ensures that it can be safely and effectively utilized across different sectors. Efforts are ongoing to streamline regulatory processes, allowing for faster adoption of new chemical entities like this one.
In conclusion, Sodium 6-chloropyridine-2-sulfinate (CAS No. 2682112-92-9) is a multifaceted compound with significant potential across various domains of chemistry and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers and industrial chemists alike. As our understanding of its properties continues to grow, so too will its applications in developing innovative solutions for societal challenges.
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